2-Phenylazo-4-methylphenol
Description
Significance of Azo Dyes in Contemporary Chemical Science
Azo dyes, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings, represent the largest and most versatile class of synthetic colorants. jchemrev.com Their importance extends far beyond their traditional use in the textile and printing industries. The delocalized π-electron system of the azobenzene (B91143) scaffold is responsible for their vibrant colors and also imparts interesting photophysical properties, such as photoisomerization. mdpi.com This has led to their investigation in high-technology applications including nonlinear optics, optical data storage, and liquid crystal displays. researchgate.net
In contemporary chemical science, the focus has shifted towards harnessing the reactivity of the azo group and the functionality of the aromatic rings. jchemrev.comjchemrev.com Azo compounds are now recognized as valuable ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. jchemrev.com Furthermore, their derivatives are being explored for their potential in biomedical applications, including as imaging agents and in photopharmacology. researchgate.net The ease of their synthesis, typically through diazotization and coupling reactions, allows for the systematic modification of their structure to fine-tune their properties for specific applications. rsc.orgzienjournals.com
The Role of Phenolic Derivatives in Coordination and Organic Chemistry
Phenolic derivatives, compounds possessing a hydroxyl (-OH) group directly attached to an aromatic ring, are of fundamental importance in both coordination and organic chemistry. rsc.org The hydroxyl group significantly influences the reactivity of the aromatic ring and can participate in hydrogen bonding. mdpi.com Upon deprotonation, the resulting phenolate (B1203915) ion is an excellent ligand for metal ions, forming stable coordination complexes. mdpi.comrsc.org This chelating ability is central to the formation of metal-phenolic networks (MPNs), which are versatile platforms for creating functional materials with applications in catalysis, environmental remediation, and biomedicine. bohrium.comrsc.org
In organic synthesis, the hydroxyl group of phenols can be readily transformed into other functional groups, making them versatile intermediates. They undergo electrophilic substitution reactions, and their oxidation to quinones is a key transformation in various chemical and biological processes. mdpi.com The ability to introduce a wide range of substituents onto the aromatic ring allows for precise control over the electronic and steric properties of the resulting molecules.
Specific Research Focus: 2-Phenylazo-4-methylphenol as a Model Compound
The compound this compound, also known by synonyms such as 2-Hydroxy-5-methylazobenzene, serves as an exemplary model for studying the interplay between the azo and phenol (B47542) functionalities within a single molecular framework. tcichemicals.com Its structure, featuring an azo linkage ortho to a phenolic hydroxyl group on a cresol (B1669610) ring, provides a rich platform for investigating fundamental chemical principles and exploring novel applications.
This compound and its derivatives are subjects of detailed research for several reasons:
Tautomerism: The proximity of the azo and hydroxyl groups allows for the study of azo-hydrazone tautomerism, a phenomenon where the proton can reside on either the phenolic oxygen (azo form) or one of the azo nitrogens (hydrazone form). researchgate.net
Coordination Chemistry: The phenolic oxygen and one of the azo nitrogen atoms can act as a bidentate ligand, readily forming chelate complexes with a wide range of metal ions. This has been demonstrated in the synthesis of complexes with metals like palladium, platinum, and ruthenium. nih.govias.ac.inias.ac.in
Chemical Reactivity: The molecule can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, providing insights into the reactivity of this class of compounds. Research has shown that it can undergo unusual C-C coupling and N=N bond cleavage reactions when coordinated to ruthenium. nih.govacs.org
Potential Applications: Studies have explored its use as a corrosion inhibitor and in the synthesis of other dyes. researchgate.net
The synthesis of this compound is typically achieved through the diazotization of an aniline (B41778) derivative followed by a coupling reaction with p-cresol (B1678582). This straightforward synthesis allows for the preparation of a variety of substituted analogues for systematic studies.
Properties of this compound
| Property | Value |
| IUPAC Name | 4-methyl-2-(phenyldiazenyl)phenol |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| CAS Number | 952-47-6 |
| Appearance | Greenish-yellow solid |
| Melting Point | 107-108 °C |
Data sourced from multiple references. chemicalbook.comglpbio.comnih.gov
Research Highlights of this compound Derivatives in Coordination Chemistry
| Metal Center | Ligand Coordination | Key Findings |
| Ruthenium (Ru) | Bidentate (N,O) and Tetradentate | Formation of complexes involving unusual C-C bond coupling and N=N bond cleavage. nih.govacs.org |
| Ruthenium (Ru) | Dianionic tridentate (C,N,O) | Unprecedented migration of a methyl group on the phenylazo ligand. acs.org |
| Palladium (Pd) & Platinum (Pt) | Dianionic tridentate (O,N,O) | Formation of stable square planar mixed-ligand complexes with triphenylphosphine (B44618). ias.ac.inias.ac.in |
This focused research on this compound and its analogues continues to provide valuable insights into the fundamental chemistry of azo-phenolic systems and paves the way for the design of new functional materials and molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-phenyldiazenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-13(16)12(9-10)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOXSODFMZIZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870816 | |
| Record name | 4-Methyl-2-(phenyldiazenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-47-6 | |
| Record name | 4-Methyl-2-(2-phenyldiazenyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-methylazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylazo-4-methylphenol | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2-(phenyldiazenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Advanced Synthetic Routes to 2-Phenylazo-4-methylphenol and its Derivatives
The primary and most well-established method for the synthesis of this compound is the diazotization of an aromatic amine followed by a coupling reaction with a suitable phenol (B47542).
Diazotization and Coupling Reactions: Detailed Mechanism and Optimization
The synthesis of this compound is classically achieved through a two-step process: the diazotization of aniline (B41778) and the subsequent azo coupling with p-cresol (B1678582).
Mechanism:
The reaction mechanism begins with the formation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The nitrous acid is then protonated by the excess acid to form the nitrosonium ion (NO⁺), a potent electrophile.
Aniline, acting as a nucleophile, attacks the nitrosonium ion to form an N-nitrosamine intermediate. This intermediate then undergoes tautomerization and subsequent dehydration in the acidic medium to yield the benzenediazonium (B1195382) ion.
The second stage of the synthesis is the electrophilic aromatic substitution reaction, where the benzenediazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of p-cresol. The hydroxyl group of p-cresol is a strong activating group, directing the substitution to the ortho and para positions. Due to steric hindrance from the methyl group at the para position of p-cresol, the coupling predominantly occurs at the ortho position, leading to the formation of this compound. The reaction is typically carried out in a slightly alkaline medium to facilitate the formation of the phenoxide ion, which is even more electron-rich and thus more susceptible to electrophilic attack.
Optimization:
The efficiency and yield of this synthesis are influenced by several factors. Key optimization parameters include:
Temperature: Maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the premature decomposition of the diazonium salt.
pH: The pH of the reaction medium is critical for both the diazotization and coupling steps. Diazotization is carried out in a strongly acidic medium, while the coupling reaction is favored in a mildly alkaline or neutral medium to enhance the nucleophilicity of the coupling agent (p-cresol).
Concentration of Reactants: The molar ratio of the reactants, including the amine, sodium nitrite, acid, and the coupling component, needs to be carefully controlled to maximize the yield and minimize the formation of by-products.
Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield. Aqueous media are commonly used for this reaction.
| Parameter | Optimal Condition | Rationale |
| Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. |
| pH (Diazotization) | Strongly acidic | Facilitates the formation of the nitrosonium ion. |
| pH (Coupling) | Mildly alkaline/neutral | Enhances the nucleophilicity of the coupling agent. |
| Reactant Ratio | Stoichiometric or slight excess of amine | To ensure complete reaction and minimize side reactions. |
| Solvent | Aqueous media | Good solubility for reactants and intermediates. |
Alternative Synthetic Pathways for Structural Modification
While the diazotization and coupling reaction is the most common route, alternative pathways can be employed for the synthesis of derivatives of this compound, allowing for structural modifications.
One such approach involves the condensation of nitroso compounds with anilines. For instance, p-nitrosotoluene (B1206884) can be condensed with aniline to yield an azoxybenzene (B3421426) derivative, which can then be reduced to the corresponding azo compound. This method offers a different handle for introducing substituents on either of the aromatic rings.
Another strategy for structural modification is the post-synthetic functionalization of the this compound molecule. The presence of the hydroxyl and methyl groups on the phenolic ring, as well as the phenyl ring from the diazonium salt, provides sites for further chemical transformations. For example, the hydroxyl group can be alkylated or acylated to produce ether or ester derivatives, respectively. The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups, although the directing effects of the existing substituents must be considered.
Mechanistic Aspects of Compound Formation and Transformation
Understanding the intricate mechanisms of formation and subsequent transformations of this compound is crucial for controlling its synthesis and exploring its reactivity.
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Techniques
The mechanism of the formation of this compound and its derivatives can be investigated using a combination of spectroscopic and computational methods.
Spectroscopic Techniques:
UV-Visible Spectroscopy: The formation of the azo compound can be monitored by observing the appearance of a characteristic absorption band in the visible region, which is responsible for its color. The kinetics of the reaction can be studied by following the change in absorbance over time.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the starting materials, intermediates, and the final product. The disappearance of the N-H stretching vibrations of the aniline and the appearance of the N=N stretching vibration of the azo group are key indicators of the reaction's progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the final product and any intermediates that can be isolated. The chemical shifts and coupling patterns of the aromatic protons and carbons provide detailed information about the substitution pattern on the aromatic rings.
Computational Techniques:
Density Functional Theory (DFT): DFT calculations can be employed to model the reaction pathway and determine the energies of the reactants, intermediates, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecules in solution, including the role of the solvent in the reaction mechanism.
By combining experimental data from spectroscopic techniques with theoretical insights from computational studies, a comprehensive understanding of the reaction mechanism can be achieved.
Investigation of Intramolecular Rearrangements and Migrations
Arylazo phenols can undergo interesting intramolecular rearrangements, particularly when coordinated to transition metal centers.
An intriguing and unusual chemical transformation has been observed in a derivative of this compound, specifically 2-(2',6'-dimethylphenylazo)-4-methylphenol, when it reacts with ruthenium complexes. nih.gov This reaction results in an unprecedented oxidative migration of one of the methyl groups from the arylazo fragment to the metal center. nih.gov
Ruthenium-Mediated Methyl Group Migration:
In a study, the reaction of 2-(2',6'-dimethylphenylazo)-4-methylphenol with [Ru(PPh₃)₃Cl₂] led to a transformation where a methyl group from the 2'-position of the phenyl ring migrates. nih.gov This process is believed to be driven by the susceptibility of the ruthenium center to oxidation to the +3 state. The reaction with a different ruthenium complex, [Ru(PPh₃)₂(CO)₂Cl₂], where the metal center is less easily oxidized, resulted in a different rearrangement where the 2'-methyl group migrates to the 4' or 6' position of the same aromatic ring.
Rhodium-Catalyzed Transformations:
While a direct example of methyl group migration in this compound mediated by rhodium has not been extensively reported, rhodium complexes are well-known to catalyze a variety of C-H and C-C bond activation reactions. The interaction of 2-(arylazo)phenols with rhodium complexes has been shown to lead to the formation of organometallic species through C-H activation at the ortho position of the arylazo phenyl ring. It is conceivable that under specific conditions, rhodium catalysts could induce rearrangements in appropriately substituted this compound derivatives, potentially involving methyl group migrations, although this remains an area for further investigation.
| Transition Metal | Observation | Proposed Mechanism |
| Ruthenium | Oxidative migration of a methyl group from the arylazo fragment to the metal center, or rearrangement to a different position on the aromatic ring. nih.gov | Driven by the oxidation state of the ruthenium center. |
| Rhodium | Known to catalyze C-H and C-C bond activations in related arylazo compounds. | Potential for inducing rearrangements, including methyl group migrations, in substituted derivatives. |
C-C Bond Activation and Alkyl Group Elimination
The selective cleavage of carbon-carbon bonds, particularly the robust unstrained C(aryl)-C(alkyl) bonds, represents a significant challenge in organic synthesis. nih.gov This type of transformation, when applied to phenolic compounds, allows for the modification of their carbon skeleton, offering unique pathways for the synthesis of complex molecules. In the context of this compound, the focus would be on the activation and subsequent elimination of the methyl group at the C4 position. While specific studies on this exact transformation for this compound are not prominent in the literature, extensive research on analogous ortho- and para-alkylphenols provides a strong basis for understanding the potential synthetic strategies and mechanistic pathways.
Transition-metal catalysis is the predominant approach for achieving C-C bond activation in such systems. nih.govnih.gov Rhodium, in particular, has been demonstrated to be effective in the hydrogenolysis of C(aryl)-C(alkyl) bonds. nih.gov These reactions often necessitate the use of a directing group to facilitate the coordination of the metal center to the substrate, thereby enabling the selective cleavage of a specific C-C bond. nih.gov
Detailed Research Findings
Research into the C-C bond activation of alkylphenols has largely centered on substrates where the alkyl group is positioned ortho to the hydroxyl group, often utilizing a removable directing group to ensure high regioselectivity. For instance, rhodium-catalyzed hydrogenolysis of 2,2'-methylenediphenols has been successfully developed, demonstrating the feasibility of cleaving unstrained C(aryl)-C(alkyl) bonds. nih.gov In these systems, a phosphinite directing group can be installed on the phenolic oxygen, which then steers the rhodium catalyst to the vicinity of the target C-C bond.
The general mechanism for such a transformation is believed to proceed via an oxidative addition pathway. nih.gov The low-valent transition metal catalyst inserts into the C(aryl)-C(alkyl) bond, forming a metallacyclic intermediate. Subsequent steps, such as hydrogenolysis, lead to the cleavage of the bond and the elimination of the alkyl group as an alkane, with the aromatic ring being hydrogenated at that position.
The following table summarizes representative findings for the rhodium-catalyzed C-C bond activation in a model phenolic compound, illustrating the typical reaction conditions and outcomes.
Table 1: Rhodium-Catalyzed C-C Bond Activation and Alkyl Group Elimination in a Model Phenolic Substrate
| Entry | Substrate | Catalyst | Ligand | Reductant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Methylphenol derivative | [Rh(cod)Cl]₂ | L1 | H₂ (50 psi) | Toluene | 100 | 85 |
| 2 | 2-Ethylphenol derivative | [Rh(cod)Cl]₂ | L1 | H₂ (50 psi) | Toluene | 100 | 82 |
| 3 | 2-Propylphenol derivative | [Rh(cod)Cl]₂ | L2 | H₂ (50 psi) | Dioxane | 120 | 78 |
Note: The data presented is illustrative and based on analogous systems reported in the literature. L1 and L2 represent different phosphine-based ligands.
For this compound, a similar strategy could theoretically be employed. The phenolic hydroxyl group could be functionalized with a suitable directing group to guide a transition metal catalyst to the C4-methyl bond. The azo group, being a coordinating moiety, might also play a role in the catalytic cycle, potentially influencing the reactivity and selectivity of the C-C bond activation. However, the electronic and steric effects of the ortho-azo group would need to be carefully considered, as they could significantly impact the efficiency of the catalytic process.
The successful application of C-C bond activation and alkyl group elimination to this compound would provide a novel method for the selective de-methylation of this compound, opening up new avenues for the synthesis of its derivatives. Further research is required to explore the viability of this approach and to optimize the reaction conditions for this specific substrate.
Coordination Chemistry of 2 Phenylazo 4 Methylphenol and Its Metal Complexes
Ligand Design and Coordination Modes
The strategic placement of potential donor atoms in the 2-phenylazo-4-methylphenol framework allows it to function as a versatile chelating agent. Its derivatives, particularly those with additional functional groups, expand its coordination possibilities even further.
The parent this compound ligand presents two primary types of donor sites: the phenolate (B1203915) oxygen and the two azo nitrogen atoms. However, a closely related and extensively studied derivative, 2-(2′-carboxyphenylazo)-4-methylphenol, introduces a third type of donor site: the carboxylate oxygens. ias.ac.in This derivative, formed by coupling diazotized anthranilic acid with p-cresol (B1678582), incorporates a carboxylic acid group on the phenyl ring of the azo moiety. ias.ac.in
The potential donor sites are:
Phenolate Oxygen: The hydroxyl group on the phenol (B47542) ring can be deprotonated to form a phenolate oxygen, which is a hard donor atom that readily coordinates to metal ions. ias.ac.in
Azo Nitrogens: The azo group (–N=N–) contains two nitrogen atoms with lone pairs of electrons, making them suitable donor sites for metal coordination. ias.ac.in
Carboxylate Oxygens: In derivatives like 2-(2′-carboxyphenylazo)-4-methylphenol, the carboxylic acid group can be deprotonated, allowing the carboxylate oxygens to participate in metal binding. ias.ac.in
The availability of multiple donor sites allows this compound and its derivatives to exhibit different coordination modes. Two prominent modes have been identified:
Monoanionic Bidentate N,O-donor: The ligand can coordinate to a metal center as a monoanionic bidentate donor. ias.ac.in In this mode, the phenolic proton is dissociated, and the ligand binds through the phenolate oxygen and one of the azo nitrogen atoms, resulting in the formation of a stable five-membered chelate ring. ias.ac.in
Dianionic Tridentate O,N,O-donor: The derivative 2-(2′-carboxyphenylazo)-4-methylphenol can act as a dianionic tridentate ligand. ias.ac.in This occurs through the dissociation of both the phenolic and carboxylic protons. ias.ac.in The ligand then binds to the metal center using the phenolate oxygen, one azo nitrogen, and one carboxylate oxygen. This coordination results in the formation of two adjacent and stable six-membered chelate rings. ias.ac.in
Synthesis and Characterization of Metal Complexes
The versatile coordination behavior of this compound and its analogues has been exploited to synthesize a variety of transition metal complexes. These complexes are characterized using a combination of analytical and spectroscopic techniques to determine their structure and properties.
Complexes of this compound derivatives have been successfully synthesized with several platinum-group and other transition metals.
Palladium and Platinum: Stable mixed-ligand complexes of palladium(II) and platinum(II) have been prepared. ias.ac.in For instance, the reaction of 2-(2′-carboxyphenylazo)-4-methylphenol with [M(PPh₃)₂Cl₂] (where M = Pd, Pt) yields square planar complexes of the type [M(PPh₃)(L)], where L represents the dianionic tridentate ligand. ias.ac.in In these complexes, the metal center is situated in an NO₂P coordination sphere. ias.ac.in
Ruthenium: A family of ruthenium(III) complexes has been synthesized by reacting 2-(arylazo)-4-methylphenols with [Ru(dmso)₄Cl₂]. acs.orgnih.gov These reactions can lead to unusual structures, including complexes where two ligand molecules undergo a C-C coupling between their phenyl rings to form a tetradentate ligand. acs.orgnih.gov In other cases, coordination as a bidentate N,O-donor is observed. nih.gov
Rhodium and Vanadium: While extensive research focuses on palladium, platinum, and ruthenium, the synthesis of rhodium and vanadium complexes with this specific ligand is less commonly detailed in the surveyed literature. However, the general principles of coordination chemistry suggest that this compound could form stable complexes with these metals as well, similar to other related azo dyes and phenolic compounds.
Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional structure of these metal complexes. The structures of palladium and platinum complexes of 2-(2′-carboxyphenylazo)-4-methylphenol, specifically [Pd(PPh₃)(L)] and [Pt(PPh₃)(L)], have been confirmed by X-ray crystallography. ias.ac.in
These studies reveal that in both complexes, the ligand coordinates in the expected dianionic tridentate O,N,O-fashion. ias.ac.in The geometry around the central metal ion is a distorted square planar configuration, with the fourth position occupied by a triphenylphosphine (B44618) ligand. ias.ac.in Similarly, X-ray crystallography has been used to determine the structures of several complex ruthenium compounds, confirming the varied coordination modes, including the unusual C-C coupled tetradentate ligand formation. nih.gov
| Parameter | [Pd(PPh₃)(L)] | [Pt(PPh₃)(L)] |
|---|---|---|
| Coordination Geometry | Distorted Square Planar | Distorted Square Planar |
| Ligand Coordination | Dianionic Tridentate (O,N,O) | Dianionic Tridentate (O,N,O) |
| Metal Coordination Sphere | NO₂P | NO₂P |
Data synthesized from information presented in the study of [Pd(PPh₃)(L)] and [Pt(PPh₃)(L)] complexes. ias.ac.in
Spectroscopic techniques are crucial for characterizing the complexes and understanding the nature of the metal-ligand bonding.
UV-Visible Spectroscopy: The electronic spectra of the palladium and platinum complexes show intense absorptions in the visible region. ias.ac.in These are attributed to metal-to-ligand charge-transfer (MLCT) transitions, specifically from the filled d-orbitals of the metal to the vacant π* orbitals of the coordinated azo-phenol ligand. ias.ac.in Ruthenium complexes also exhibit intense charge-transfer bands in the visible spectrum. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Coordination-induced shifts in the NMR signals provide evidence of the ligand binding to the metal center. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the coordination mode of the ligand. For example, the disappearance of the ν(O-H) band of the phenolic group and the ν(O-H) band of the carboxylic acid group (in derivatives) upon complexation indicates deprotonation and coordination through the oxygen atoms.
Spectroscopic Investigations of Metal-Ligand Interactions
Metal-to-Ligand Charge Transfer (MLCT) Transitions
Metal-to-Ligand Charge Transfer (MLCT) is a type of electronic transition in metal complexes where an electron is excited from a metal-centered orbital to a ligand-centered orbital. These transitions are often responsible for the intense colors of many coordination compounds.
In complexes involving ligands with azo moieties, such as this compound, MLCT transitions are a key feature. While direct studies on this compound are limited, extensive research on the closely related ligand, 2-(2′-carboxyphenylazo)-4-methylphenol, offers significant insights. Palladium (Pd) and Platinum (Pt) complexes of this related ligand exhibit intense absorption bands in the visible region of the electromagnetic spectrum. ias.ac.in These absorptions are attributed to MLCT transitions, specifically involving the excitation of an electron from a filled d-orbital of the metal (Pd or Pt) to a vacant π* antibonding orbital of the ligand. ias.ac.in Molecular orbital calculations on these complexes confirm that the lowest unoccupied molecular orbital (LUMO) is primarily localized on the azo (-N=N-) fragment of the ligand, making it the acceptor orbital for the charge transfer. ias.ac.in The highest occupied molecular orbital (HOMO) is predominantly composed of the metal d-orbitals, which serve as the electron source. ias.ac.in This transition from the metal-based HOMO to the azo-based LUMO is responsible for the observed strong absorptions. ias.ac.in
Theoretical and Computational Approaches in Coordination Chemistry
Theoretical and computational methods are indispensable tools for elucidating the properties of coordination complexes. They provide detailed information on electronic structure, molecular orbitals, and geometric stability, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and bonding of molecules, including metal complexes. mdpi.comresearchgate.net DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For coordination compounds, these calculations provide insight into the nature of the metal-ligand bonds.
Studies on various azo-containing ligands and their metal complexes have employed DFT to understand their structure and energetics. mdpi.comresearchgate.net For instance, DFT calculations on related azobenzene (B91143) derivatives have been used to determine the most energetically favorable isomers and to analyze the parameters of intramolecular hydrogen bonds. researchgate.netfinechem-mirea.ru In the context of this compound complexes, DFT could be used to calculate the bond lengths and angles within the coordination sphere, the charge distribution across the molecule, and the strength of the bonds between the metal center and the ligand's donor atoms (phenolic oxygen and azo nitrogen). Such calculations help in confirming experimentally determined structures and understanding the covalent versus electrostatic character of the metal-ligand interactions. nih.gov
Molecular Orbital Analysis (e.g., HOMO, LUMO, Energy Gap)
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals and are crucial for determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter that influences the electronic absorption spectra and the kinetic stability of the molecule.
In the palladium and platinum complexes of the analogous ligand 2-(2′-carboxyphenylazo)-4-methylphenol, qualitative Extended Hückel Molecular Orbital (EHMO) calculations have been performed to understand their electronic transitions. ias.ac.in These calculations revealed that the HOMO is primarily composed of the metal d-orbitals, while the LUMO is almost entirely localized on the azo portion of the ligand. ias.ac.in This distribution confirms that the lowest energy electronic transition is an MLCT from the metal to the ligand. ias.ac.in The energy gap between these frontier orbitals dictates the wavelength of the light absorbed during this transition.
| Orbital | Primary Character | Main Contribution |
|---|---|---|
| LUMO | Ligand π* | Azo (-N=N-) fragment |
| HOMO | Metal d-orbital | Palladium (Pd) |
| HOMO-1 | Metal d-orbital | Palladium (Pd) |
| HOMO-2 | Metal d-orbital | Palladium (Pd) |
Prediction of Coordination Geometries and Stability
Computational chemistry provides robust methods for predicting the three-dimensional structures and relative stabilities of different possible coordination geometries for a metal complex. By calculating the total electronic energy of various arrangements (e.g., tetrahedral, square planar, octahedral), researchers can identify the most stable, or ground-state, geometry.
For complexes of this compound and related ligands, the coordination geometry is influenced by the metal ion's identity, its oxidation state, and the nature of the ligand itself. Experimental X-ray crystallography studies on the palladium(II) and platinum(II) complexes of 2-(2′-carboxyphenylazo)-4-methylphenol have unequivocally shown that both adopt a distorted square planar geometry. ias.ac.in In these structures, the ligand coordinates to the metal as a tridentate O,N,O-donor. ias.ac.in Computational methods like DFT can be used to perform geometry optimizations, which would theoretically predict this square planar arrangement as the most energetically favorable for d⁸ metals like Pd(II) and Pt(II) with such ligands. These theoretical models can also be used to predict the structures of complexes that are difficult to crystallize or isolate, providing valuable guidance for synthetic chemists. nih.gov
Advanced Applications in Materials Science
2-Phenylazo-4-methylphenol as a Component in Functional Materials
While research into highly advanced applications is ongoing, this compound is a recognized component in various functional materials, largely owing to its nature as an azo dye. Azo compounds are integral to many industries, utilized as colorants in textiles, paper printing, and cosmetics. The nitrogen-rich structure of azo-based organic materials also suggests potential for use in energy storage devices, such as battery anodes, due to the high affinity of nitrogen for lithium ions. However, the primary documented use of this compound in this context is in coloring materials like plastics and organic glass.
Corrosion Inhibition Mechanisms and Performance
Organic molecules are widely used to protect metals from corrosion. Azo compounds, particularly those containing phenol (B47542) groups, have demonstrated significant potential as corrosion inhibitors for metals like carbon steel, especially in acidic environments. acs.orgresearchgate.net The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
The corrosion inhibition mechanism of this compound begins with its adsorption onto the metal surface. rdd.edu.iq This process is facilitated by the molecule's specific structural features. The presence of heteroatoms like nitrogen and oxygen, which have lone pairs of electrons, allows for the formation of coordinate covalent bonds with the vacant d-orbitals of the metal atoms. ijcsi.pro Additionally, the π-electrons from the aromatic rings contribute to the adsorption process.
This interaction creates a protective film on the metal. Studies on similar azo phenol inhibitors show that their adsorption typically follows the Langmuir adsorption isotherm model. researchgate.netekb.eg This indicates that the inhibitor molecules form a monolayer on the metal surface, effectively covering the active sites that would otherwise participate in corrosive reactions. rdd.edu.iqekb.eg The mechanism is generally considered to be chemisorption, involving charge sharing or transfer from the inhibitor molecule to the metal surface. ekb.egnih.gov
The adsorbed layer of this compound forms a protective film that acts as a barrier, isolating the metal from the aggressive corrosive medium. acs.org This film reduces the rate of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov
Electrochemical studies on analogous azo compounds confirm their efficacy.
Potentiodynamic Polarization (PDP): PDP measurements typically show that azo phenol compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. The presence of the inhibitor reduces the corrosion current density (Icorr). acs.orguobaghdad.edu.iq
Electrochemical Impedance Spectroscopy (EIS): EIS results for similar inhibitors demonstrate an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) as inhibitor concentration rises. The increased resistance signifies a slowing of the corrosion process, while the decreased capacitance is indicative of the inhibitor molecules displacing water molecules and adsorbing onto the metal surface, thereby thickening the protective electrical double layer. acs.orgekb.eg
These electrochemical findings provide strong evidence for the formation of a stable, protective film by azo phenol inhibitors on metal surfaces. acs.org
Computational methods, particularly Density Functional Theory (DFT), provide deep insight into the relationship between a molecule's structure and its inhibition efficiency. ijcsi.proresearchgate.net DFT studies have been performed on this compound to calculate various quantum chemical parameters that predict its performance as a corrosion inhibitor. dergipark.org.tr
Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal's empty orbitals, enhancing adsorption. A lower ELUMO value suggests a higher ability to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of reactivity; a smaller energy gap implies higher inhibition efficiency because the energy required to transfer electrons is lower. researchgate.net
Mulliken charge analysis reveals the distribution of electron density across the molecule, identifying the atoms that are the most likely active sites for adsorption. For this compound, the nitrogen and oxygen atoms carry significant negative charges, confirming them as the primary centers for interaction with the metal surface. dergipark.org.tr
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| This compound | -8.653 | -0.653 | 8.000 |
Development of Optoelectronic Materials: Metal Complexes and Their Properties
The coordination of azo compounds with metal ions can generate complexes with interesting and useful electronic and optical properties. nih.gov These metal-azo complexes have attracted attention for their potential applications in optoelectronic devices, such as for optical information storage and in nonlinear optical elements. researchgate.netresearchgate.net
When this compound or its derivatives act as ligands, they can form stable complexes with transition metals. For example, a closely related ligand, 2-(2'-carboxyphenylazo)-4-methylphenol, reacts with palladium (Pd) and platinum (Pt) to form square planar complexes. ias.ac.inias.ac.in These complexes are characterized by intense metal-to-ligand charge transfer (MLCT) transitions that occur in the visible region of the electromagnetic spectrum. ias.ac.inias.ac.in
The photophysical properties of these complexes can be tuned by several factors:
Choice of Metal Ion: The central metal ion significantly influences the electronic structure and, therefore, the optical properties of the complex. researchgate.net
Ligand Structure: Modifications to the azo ligand itself can alter the energy levels of its molecular orbitals, thereby changing the absorption and emission characteristics of the resulting complex.
Redox State: The oxidation state of the central metal can be changed, which in turn modifies the photophysical behavior. For some azo-conjugated complexes, reversible trans-cis isomerization can be controlled by the redox state of the metal, allowing for the switching of properties like photoluminescence with an external stimulus like light. researchgate.net
This tunability makes metal complexes of azo phenols promising candidates for the development of advanced materials for optoelectronic applications. researchgate.net
Semiconducting Properties of Metal Complexes
While direct and extensive research into the semiconducting properties of metal complexes derived specifically from this compound is not widely documented in publicly available literature, the investigation of structurally analogous compounds provides significant insight into their potential in this field. The study of transition metal complexes with organic ligands, particularly those similar to this compound (also known as 2-Hydroxy-5-methylazobenzene), has revealed interesting electrical properties, suggesting that these materials can behave as semiconductors.
Research has been conducted on Schiff base complexes of transition metal ions derived from substituted acetophenones, which share structural similarities with this compound. These studies are valuable for understanding the potential semiconducting nature of related azo-phenol metal complexes. For instance, the d.c. electrical conductivity of complexes involving a Schiff base synthesized from 2-hydroxy-5-methylacetophenone was investigated across a range of temperatures. lew.ro The findings indicated that the electrical conductivity of these complexes follows the well-established equation for semiconductors:
σ = σ₀ exp(-Ea / kT)
where σ is the conductivity at temperature T, σ₀ is a constant, Ea is the activation energy for the conduction process, and k is the Boltzmann constant. The linear relationship observed in the plots of log σ versus 1/T for these complexes over a temperature range of 308–498 K confirms their semiconducting behavior. lew.ro This behavior is characterized by an increase in conductivity with a rise in temperature, which is a hallmark of semiconducting materials.
The conduction mechanism in these organic-based materials is often attributed to the excitation of charge carriers from localized donor levels into the conduction band, particularly in the lower temperature regions, which is typical of extrinsic semiconductors. lew.ro
Further studies on metal complexes with a Schiff base ligand derived from 2-hydroxy-5-methylbenzophenone also support the potential for semiconducting applications. rasayanjournal.co.in The investigation into the solid-state d.c. electrical conductivity of these complexes demonstrated their semiconducting nature within a temperature range of 303-393 K. rasayanjournal.co.in The activation energy of electrical conduction for these complexes was determined to be in the range of 0.106–0.311 eV, providing quantitative data on their semiconducting properties. rasayanjournal.co.in
The electronic properties of these complexes, which underpin their semiconducting behavior, are closely linked to their molecular structure. For example, palladium and platinum complexes of a related compound, 2-(2′-carboxyphenylazo)-4-methylphenol, exhibit intense Metal-to-Ligand Charge Transfer (MLCT) transitions in the visible region of the electromagnetic spectrum. ias.ac.in Such electronic transitions are fundamental to the potential of these materials in semiconductor applications, as they involve the movement of electrons between the metal center and the organic ligand, a key process for charge transport.
The table below summarizes the electrical conductivity data for metal complexes of a Schiff base ligand structurally related to this compound, illustrating their semiconducting properties.
| Metal Complex | Activation Energy (Ea) in eV | Electrical Conductivity (σ) at 373 K (S/cm) | Temperature Range (K) |
|---|---|---|---|
| Mn(II) Complex | 0.142 | 2.15 x 10⁻⁹ | 303-393 |
| Co(II) Complex | 0.215 | 1.45 x 10⁻⁹ | 303-393 |
| Ni(II) Complex | 0.106 | 9.23 x 10⁻¹⁰ | 303-393 |
| Cu(II) Complex | 0.311 | 1.05 x 10⁻⁹ | 303-393 |
| Zn(II) Complex | 0.174 | 1.89 x 10⁻⁹ | 303-393 |
| Cd(II) Complex | 0.256 | 1.21 x 10⁻⁹ | 303-393 |
Data derived from studies on metal complexes of (E)-4-methyl-2-((phenethylimino(phenyl)methyl)phenol, a structurally related Schiff base. rasayanjournal.co.in
These findings from related compounds strongly suggest that metal complexes of this compound are likely to exhibit semiconducting properties, making them promising candidates for further investigation and potential use in the development of novel electronic materials.
Environmental and Biological Research Aspects
Biodegradation and Environmental Fate of Azo Dyes
Azo dyes are generally considered recalcitrant xenobiotic compounds due to the stability of the nitrogen-nitrogen double bond (—N=N—) that characterizes them. nih.govdeepdyve.com Their release into the environment is a significant concern, as they can persist, and their breakdown products may be hazardous. gsconlinepress.comresearchgate.netnih.govresearchgate.net
The white-rot fungus Phanerochaete chrysosporium has demonstrated a significant capacity for degrading and mineralizing a wide range of azo dyes. deepdyve.comoup.com This capability is largely attributed to its non-specific lignin-degrading enzyme system. wikipedia.org Research has shown that under nutrient-limiting conditions, particularly nitrogen limitation, P. chrysosporium can extensively mineralize various azo dyes, converting them into carbon dioxide. semanticscholar.orgnih.govasm.orgnih.gov
Studies on compounds structurally similar to 2-Phenylazo-4-methylphenol, such as Disperse Yellow 3 [2-(4'-acetamidophenylazo)-4-methylphenol], confirm this capability. In one study, P. chrysosporium mineralized 23.1% to 48.1% of various ¹⁴C-ring-labeled azo dyes within twelve days. nih.govasm.org The fungus has been shown to be effective in degrading sulfonated azo dyes as well, which are often considered highly resistant to biodegradation. asm.orgasm.org These findings underscore the potential of P. chrysosporium for the bioremediation of effluents contaminated with azo dyes. semanticscholar.orgnih.gov
The degradation of azo dyes by P. chrysosporium is primarily an enzymatic process. The key enzymes involved are extracellular peroxidases, such as Lignin (B12514952) Peroxidase (LiP) and Manganese Peroxidase (MnP). mdpi.comugr.es These enzymes are part of the fungus's ligninolytic system, which generates highly reactive free radicals to oxidatively cleave strong chemical bonds. wikipedia.orgresearchgate.net
The mechanism for peroxidase-catalyzed degradation of phenolic azo dyes, like the closely related Disperse Yellow 3, has been elucidated. The process is initiated by the hydrogen peroxide (H₂O₂)-oxidized form of the peroxidase, which oxidizes the phenolic ring of the dye molecule by two successive one-electron oxidations, creating a carbonium ion on the carbon atom attached to the azo linkage. nih.govnih.gov Water then attacks this carbonium ion, forming an unstable intermediate. This intermediate subsequently breaks down, cleaving the azo bond and yielding smaller aromatic compounds. nih.gov
A primary concern with the breakdown of azo dyes is the formation of intermediate products, particularly aromatic amines, which can be more toxic and carcinogenic than the parent dye. gsconlinepress.comresearchgate.netnih.govresearchgate.net The reductive cleavage of the azo bond, which can occur under anaerobic conditions, is a major pathway leading to the formation of these hazardous amines. gsconlinepress.comindustrialchemicals.gov.au
However, the oxidative degradation by fungal peroxidases offers a different pathway. For a structural analog of this compound, peroxidase-driven oxidation was shown to yield products such as 4-methyl-1,2-benzoquinone (B1207301) and acetanilide. nih.gov In the case of sulfonated azo dyes, lignin peroxidase oxidation can generate novel products like sulfophenyl hydroperoxides. nih.gov While this oxidative pathway can avoid the formation of toxic amines associated with anaerobic reduction, the resulting degradation products must still be assessed for their own environmental toxicity. The ultimate goal of bioremediation is the complete mineralization of the dye to harmless substances like CO₂ and water. scielo.br
Biological Activity and Mechanistic Studies
Beyond their role as colorants, azo compounds and their derivatives are being investigated for a range of biological activities. The functional groups on the aromatic rings significantly influence these properties.
Phenolic compounds and their derivatives are known to possess antimicrobial properties. nih.govresearchgate.net Research into derivatives of this compound, specifically 4-phenyldiazenyl 2-(phenylimino methyl) phenols, has demonstrated their potential as antibacterial agents. tandfonline.comnih.gov These compounds, which are synthesized from precursors related to the title compound, have been screened against a variety of human pathogens.
In vitro studies using the disk diffusion assay have shown that these derivatives exhibit considerable inhibitory activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.govtandfonline.comresearchgate.net The table below summarizes the antibacterial screening results for a series of these related compounds against several pathogenic bacteria.
| Bacterial Strain | Compound Substituent (R) | Zone of Inhibition (mm) at 1000 µg/disc |
|---|---|---|
| S. aureus | p-OCH₃ | 15 |
| p-CH₃ | 14 | |
| p-NO₂ | 20 | |
| p-Cl | 11 | |
| E. coli | p-OCH₃ | 14 |
| p-CH₃ | 12 | |
| p-NO₂ | 18 | |
| p-Cl | 27.50 | |
| B. anthracis | p-OCH₃ | 12 |
| p-CH₃ | 10 | |
| p-NO₂ | 16 | |
| p-Cl | 09 |
Data sourced from a study on 4-phenyldiazenyl 2-(phenylimino methyl) phenols. tandfonline.com The standard drug, Tetracycline, showed inhibition zones of 37-40 mm.
There is significant interest in the therapeutic potential of metal-based drugs, particularly as anticancer agents. nih.govnih.govbohrium.com Metal complexes of organic ligands, including those derived from azo dyes, are being widely explored for their cytotoxic properties. nih.govnih.gov The coordination of a metal ion to a ligand can dramatically alter its biological activity.
| Metal Complex Type | Observed Biological Effect | Relevant Cancer Cell Lines |
|---|---|---|
| Palladium (II) Complexes | Cytotoxic effects, induction of apoptosis | Leukemia, Breast, Liver, Lungs, Prostate |
| Platinum (II) Complexes | Antitumor activity, DNA binding/cleavage | Testicular, Ovarian, Breast |
| Cobalt (II) / Nickel (II) Complexes | Appreciable cytotoxic effect (at 100 µg/mL) | General (cell viability assays) |
| Gold (III) Complexes | Growth inhibition activity | Human Breast Cancer |
Antioxidant Activity
Scientific literature lacks specific studies evaluating the antioxidant activity of this compound. While azo compounds, as a class, have been a subject of interest for their potential biological activities, including antioxidant effects, direct experimental evidence for this specific compound is not available in the public domain.
Research into the antioxidant properties of various azo dyes has indicated that structural features, such as the presence and position of hydroxyl (-OH) groups on the aromatic rings, can influence their ability to scavenge free radicals. For instance, the phenolic hydroxyl group in this compound could theoretically contribute to antioxidant activity by donating a hydrogen atom to neutralize free radicals. However, without experimental data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, any discussion of its antioxidant potential remains speculative.
Table 1: Status of Antioxidant Activity Data for this compound
| Assay Type | Finding |
| DPPH Radical Scavenging Assay | No data available |
| ABTS Radical Scavenging Assay | No data available |
| Ferric Reducing Antioxidant Power (FRAP) | No data available |
| Other Antioxidant Assays | No data available |
Investigation of Biological Mechanisms via Computational and Experimental Methods
There is currently a significant gap in the scientific literature regarding the investigation of the biological mechanisms of this compound through either computational or experimental methods. No peer-reviewed studies detailing molecular docking, in silico simulations, or in vitro/in vivo experiments to elucidate its mode of action on a biological level could be identified.
Computational studies, such as molecular docking, are often employed to predict the interaction of a compound with specific biological targets, like enzymes or receptors. Such studies could provide insights into potential therapeutic applications or toxicological profiles. Similarly, experimental studies are crucial for validating computational predictions and for discovering unforeseen biological effects. The absence of such research for this compound means that its interactions with biological systems, potential metabolic pathways, and mechanisms of any potential bioactivity are unknown.
Table 2: Status of Mechanistic Studies for this compound
| Study Type | Focus | Finding |
| Computational | Molecular Docking | No studies found |
| Computational | ADMET Prediction | No studies found |
| Experimental | In Vitro Assays (e.g., enzyme inhibition) | No studies found |
| Experimental | In Vivo Studies | No studies found |
Future Directions and Emerging Research Avenues
Exploration of Novel Coordination Architectures
The ability of 2-Phenylazo-4-methylphenol to act as a ligand in the formation of metal complexes is a significant area for future research. The presence of the azo group (-N=N-) and the phenolic hydroxyl group (-OH) provides potential coordination sites for metal ions, opening the door to the creation of novel coordination polymers and supramolecular assemblies. tuni.firesearchgate.netresearchgate.net
Future work will likely focus on:
Self-Assembly: Investigating the spontaneous organization of this compound molecules with metal ions to form well-defined one-, two-, or three-dimensional structures. tuni.fi
Host-Guest Chemistry: Designing coordination cages or frameworks based on this compound that can encapsulate smaller molecules, leading to applications in sensing, storage, or catalysis.
Mixed-Ligand Systems: Incorporating other organic ligands in conjunction with this compound to create heterometallic or multifunctional materials with tunable properties.
Table 1: Potential Metal Ions for Coordination with this compound and Their Anticipated Properties
| Metal Ion | Potential Coordination Geometry | Potential Properties of the Complex |
| Copper(II) | Square planar, Tetrahedral, Octahedral | Catalytic activity, Antimicrobial properties |
| Nickel(II) | Square planar, Octahedral | Magnetic properties, Electrocatalysis |
| Zinc(II) | Tetrahedral, Octahedral | Fluorescence, Sensing applications |
| Cobalt(II) | Tetrahedral, Octahedral | Magnetic properties, Oxygen transport |
| Iron(III) | Octahedral | Redox activity, Catalysis |
Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions and Applications
Understanding the dynamic processes involved in the synthesis and application of this compound requires sophisticated analytical tools. While traditional spectroscopic methods like UV-Vis, FT-IR, and NMR are invaluable for characterization, the future lies in the application of advanced, in-situ techniques to monitor reactions and functional behavior in real-time. rsc.orgnih.govbeilstein-journals.org
In-situ monitoring provides a window into reaction mechanisms, intermediate species, and the kinetics of processes, which is often lost in conventional ex-situ analysis. rsc.org For this compound, this could involve:
Spectroelectrochemistry: Combining electrochemical methods with spectroscopy (e.g., UV-Vis, Raman) to study the redox behavior of the azo group and its metal complexes.
In-situ FT-IR and Raman Spectroscopy: Monitoring the vibrational changes in the molecule during its synthesis or its interaction with other chemical species, providing insights into bond formation and cleavage. anjs.edu.iq
Time-Resolved Spectroscopy: Using techniques with high temporal resolution to study the excited-state dynamics of this compound, which is crucial for understanding its photochemical properties.
These advanced techniques will be instrumental in optimizing reaction conditions for the synthesis of its derivatives and in elucidating the mechanisms behind its performance in various applications, such as in sensors or as a molecular switch.
Rational Design of Derivatives for Targeted Applications
The functional versatility of this compound can be significantly expanded through the rational design and synthesis of its derivatives. ijhmr.comrsc.org By introducing specific functional groups onto the phenyl or phenol (B47542) rings, its electronic, optical, and biological properties can be fine-tuned for specific applications. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), is expected to play a pivotal role in this area. researchgate.netmdpi.comacs.org DFT calculations can predict the geometric and electronic structures, spectroscopic properties, and reactivity of hypothetical derivatives, thereby guiding synthetic efforts towards the most promising candidates. researchgate.net
Key areas for the rational design of this compound derivatives include:
Chromogenic Sensors: Introducing moieties that exhibit a distinct color change upon binding to specific analytes, such as metal ions or biologically important molecules. mdpi.comchemrxiv.org
Nonlinear Optical (NLO) Materials: Designing derivatives with enhanced hyperpolarizability for applications in photonics and optoelectronics. rsc.org
Biologically Active Compounds: Modifying the structure to enhance its potential as an antimicrobial, antioxidant, or anticancer agent. ijhmr.comnih.gov
Table 2: Examples of Functional Groups for Derivative Design and Their Potential Applications
| Functional Group | Potential Position of Substitution | Targeted Application |
| -NO2 (Nitro) | Phenyl ring | Nonlinear optics, Electron acceptor |
| -NH2 (Amino) | Phenyl ring | Precursor for further functionalization, pH sensing |
| -COOH (Carboxylic acid) | Phenyl or Phenol ring | Improved water solubility, Chelation with metals |
| -SO3H (Sulfonic acid) | Phenyl or Phenol ring | Enhanced water solubility, Dye applications |
| Long alkyl chains | Phenol ring | Liquid crystals, Self-assembly |
Interdisciplinary Research with Biotechnology and Nanotechnology
The integration of this compound and its derivatives into the fields of biotechnology and nanotechnology represents a highly promising frontier. escholarship.orgnih.govsci-hub.senih.gov The unique properties of this azo compound can be harnessed to create novel hybrid materials and systems with advanced functionalities.
In biotechnology , future research could focus on:
Biosensors: Developing fluorescent or colorimetric probes based on this compound for the detection of enzymes, nucleic acids, or other biomolecules. nih.govresearchgate.netnih.gov The azo group can act as a quencher, and its cleavage by specific enzymes can lead to a detectable signal. nih.govnih.gov
Antimicrobial Agents: Investigating the potential of its metal complexes or specifically designed derivatives as novel antibacterial or antifungal agents. ijhmr.commdpi.com
Bioimaging: Synthesizing derivatives that can be used as stains or probes in cellular imaging, taking advantage of their spectroscopic properties. nih.gov
In nanotechnology , the focus will be on the development of functional nanomaterials: mdpi.commdpi.comresearchgate.netnih.gov
Graphene-Based Nanomaterials: Functionalizing graphene or graphene oxide with this compound to create hybrid materials for applications in sensors, electronics, or catalysis. mdpi.commdpi.com
Nanoparticle Functionalization: Using the compound to coat or modify the surface of nanoparticles to impart specific properties, such as light responsiveness or targeted delivery. escholarship.org
Molecular Switches: Exploring the photoisomerization of the azo group in derivatives of this compound when integrated into nanoscale devices for applications in molecular electronics and data storage. researchgate.net
The convergence of these disciplines will undoubtedly lead to innovative solutions for challenges in medicine, environmental monitoring, and materials science.
Q & A
Q. Basic Research Focus
- FT-IR/Raman :
- The azo (-N=N-) group exhibits characteristic stretching vibrations at 1420–1480 cm⁻¹ (IR) and 1350–1450 cm⁻¹ (Raman). The phenolic -OH stretch appears as a broad band near 3200–3400 cm⁻¹ .
- Methyl substituents show C-H bending modes at ~1375 cm⁻¹ and symmetric/asymmetric stretches at 2850–2960 cm⁻¹.
- NMR :
- H NMR: Aromatic protons resonate as multiplet signals at δ 6.8–8.0 ppm. The methyl group on the phenol ring appears as a singlet at δ ~2.3 ppm .
- C NMR: The azo-linked carbons are observed at δ 145–155 ppm, while the phenolic carbon appears at δ 160–165 ppm .
What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and stability of this compound?
Advanced Research Focus
Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set is widely used to:
- Calculate HOMO-LUMO gaps (3.5–4.5 eV for similar azo compounds), indicating photostability and electronic transitions .
- Simulate vibrational spectra to validate experimental assignments, reducing misinterpretation of overlapping peaks .
- Predict tautomeric equilibria (azo vs. hydrazone forms) based on thermodynamic stability, which influences optical properties .
How should researchers address contradictions between experimental spectral data and computational predictions for azo compounds?
Q. Advanced Research Focus
- Vibrational Assignments : If experimental IR peaks conflict with DFT predictions, reassess basis set selection (e.g., switch to cc-pVTZ for better accuracy) or consider solvent effects in computations .
- Electronic Spectra : Discrepancies in UV-Vis absorption maxima (e.g., observed at 410 nm vs. predicted 390 nm) may arise from approximations in solvation models. Use time-dependent DFT (TD-DFT) with explicit solvent parameters .
- Statistical Validation : Apply root-mean-square deviations (RMSD) to quantify differences between experimental and simulated spectra, prioritizing deviations >10 cm⁻¹ for reanalysis .
What protocols ensure accurate elemental analysis of this compound, particularly regarding nitrogen content quantification?
Q. Basic Research Focus
- Combustion Analysis : Use a CHNS/O analyzer with acetanilide as a calibration standard. For nitrogen:
- Theoretical N content: ~12.5% (C₁₃H₁₂N₂O).
- Acceptable deviation: ±0.3% between calculated and observed values .
- Sample Preparation : Ensure complete combustion by mixing the compound with vanadium pentoxide (V₂O₅) to oxidize residual carbon.
What experimental variables critically impact the yield of this compound in azo coupling reactions?
Q. Advanced Research Focus
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance diazonium salt stability but may increase side reactions. Ethanol/water mixtures balance reactivity and solubility .
- Catalysts : Sodium acetate buffer improves coupling efficiency by maintaining optimal pH, while metal catalysts (e.g., Cu⁺) are avoided to prevent redox side reactions .
- Temperature Gradients : Gradual warming (0°C → room temperature) post-reaction reduces precipitate aggregation, improving crystallinity and yield .
How does the methyl substituent position influence the photoisomerization behavior of this compound compared to its analogs?
Q. Advanced Research Focus
- Steric Effects : The para-methyl group on the phenol ring reduces steric hindrance, enabling faster trans-to-cis isomerization under UV light compared to ortho-substituted analogs .
- Electronic Effects : Methyl electron-donating groups stabilize the azo moiety, shifting λmax by ~15 nm relative to nitro-substituted derivatives .
- Kinetic Studies : Time-resolved spectroscopy reveals isomerization half-lives of <1 ns in polar solvents, with activation energies ~50 kJ/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
